molecular formula C13H21Cl2FN2 B2471249 1-(3-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride CAS No. 1286272-70-5

1-(3-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride

Cat. No.: B2471249
CAS No.: 1286272-70-5
M. Wt: 295.22
InChI Key: FBJMQCCJMZWKGM-UHFFFAOYSA-N
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Description

“1-(3-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride” is a chemical compound with the molecular formula C13H19FN2・2HCl and a molecular weight of 295.22 . It is used for research and development .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a 3-fluoro-2-methylbenzyl group .

Scientific Research Applications

Conformational Analysis and Structural Properties

The conformational analysis of similar compounds to 1-(3-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride has been a subject of research. For example, Ribet et al. (2005) synthesized and characterized {[1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine, focusing on the conformation of the piperidin ring. This study contributes to understanding the structural properties and stability of such compounds (Ribet et al., 2005).

Reaction Kinetics and Solvent Effects

Studies have also been conducted on the kinetics of reactions involving piperidine compounds. Nudelman et al. (1986) investigated the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine, revealing insights into the solvent effects on such reactions (Nudelman et al., 1986).

Pharmacokinetics and Drug Development

Research into the pharmacokinetics of compounds structurally related to this compound has been extensive. Teffera et al. (2013) studied the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors, providing insights into the systemic clearance and stability of such compounds in vivo (Teffera et al., 2013).

Synthesis and Applications in Medicinal Chemistry

The synthesis and applications in medicinal chemistry of compounds similar to this compound have been a focus of several studies. Zhang et al. (2009) described a practical synthesis of a key intermediate in the preparation of potent deoxycytidine kinase inhibitors (Zhang et al., 2009).

Chemical and Physical Properties

Investigations into the chemical and physical properties of related piperidine compounds have been carried out. For instance, Mancini et al. (1999) studied the solvent effects on aromatic nucleophilic substitution reactions involving piperidine, providing valuable information on the chemical behavior of these compounds (Mancini et al., 1999).

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be moved to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed with water. If swallowed, the mouth should be rinsed and a poison center or doctor should be contacted .

Properties

IUPAC Name

1-[(3-fluoro-2-methylphenyl)methyl]piperidin-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2.2ClH/c1-10-11(3-2-4-13(10)14)9-16-7-5-12(15)6-8-16;;/h2-4,12H,5-9,15H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJMQCCJMZWKGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)CN2CCC(CC2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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